molecular formula C18H21N3OS B2473367 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1798542-37-6

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2473367
CAS No.: 1798542-37-6
M. Wt: 327.45
InChI Key: DJKIXSYTGSVWDQ-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • One-Step Synthesis : This compound is involved in one-step syntheses of various heterocyclic compounds. For instance, it is used in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, showcasing its versatility in organic synthesis (Harutyunyan et al., 2015).

Biological Activity

  • Neuroprotective Agents : Compounds related to 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide have shown potential as neuroprotective agents. They have demonstrated selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals (González-Muñoz et al., 2011).

Pharmacological Research

  • Anticonvulsant Activity : Derivatives of this compound have been synthesized as potential anticonvulsant agents. They show promising results in preclinical seizure models, indicating their potential in the treatment of epilepsy (Kamiński et al., 2016).

Material Science and Catalysis

  • Catalysis Applications : Derivatives of this compound have been used in the synthesis of catalysts for organic reactions. These catalysts have shown efficiency in various organic synthesis reactions, contributing to advancements in material science (Singh et al., 2009).

Properties

IUPAC Name

3-phenylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(10-13-23-16-6-2-1-3-7-16)20-15-9-12-21(14-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKIXSYTGSVWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.